1-Methyl-5-(benzoylthiomethyl)imidazole
Description
1-Methyl-5-(benzoylthiomethyl)imidazole is a substituted imidazole derivative characterized by a methyl group at the 1-position and a benzoylthiomethyl group (-CH₂SCOC₆H₅) at the 5-position of the imidazole ring.
Properties
Molecular Formula |
C12H12N2OS |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
S-[(3-methylimidazol-4-yl)methyl] benzenecarbothioate |
InChI |
InChI=1S/C12H12N2OS/c1-14-9-13-7-11(14)8-16-12(15)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 |
InChI Key |
IQKFNMYOHYFAJA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1CSC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
Substituent Effects : The benzoylthio group in 1-methyl-5-(benzoylthiomethyl)imidazole is bulkier and more electron-withdrawing compared to benzyl or chloromethyl groups. This may reduce nucleophilic reactivity at the imidazole ring but enhance stability against electrophilic attacks .
Synthetic Accessibility : While 1-benzylimidazole derivatives are synthesized via alkylation or condensation reactions (e.g., using benzyl halides or aldehydes) , the benzoylthiomethyl group likely requires thiol-specific coupling agents, as seen in analogous oxadiazole-thiol syntheses .
Reactivity with Ozone
Data from studies on imidazole derivatives (Table 1) reveal significant differences in ozone reactivity and product formation:
Table 1: Ozone Reactivity and Product Yields of Selected Azoles
Key Findings :
- Reactivity Trends : Imidazole reacts rapidly with ozone (kO₃ = 1.5 × 10⁵ M⁻¹ s⁻¹), while bulkier derivatives like 1-benzylimidazole exhibit higher stoichiometric ozone demand (1.8 mol O₃/mol azole), suggesting steric hindrance slows reaction kinetics .
- Product Profiles : Simple imidazole degradation yields formamide and formate via ring-opening pathways . In contrast, 1-benzylimidazole retains nitrogen in transformation products (TPs), likely due to stabilized intermediates from the benzyl group . For 1-methyl-5-(benzoylthiomethyl)imidazole, the benzoylthio group may favor sulfur-containing TPs (e.g., sulfoxides or sulfones), though direct evidence is lacking.
Environmental and Toxicological Behavior
- Biodegradability : Formamide (a common imidazole ozonation product) is polar and biodegradable, but N-formylated TPs of complex imidazoles may exhibit increased toxicity .
- Toxicity Risks : Maleimide (a pyrrole ozonation product) reacts selectively with thiol groups, posing risks to proteins . The benzoylthio group in 1-methyl-5-(benzoylthiomethyl)imidazole could amplify such effects due to its electrophilic sulfur moiety.
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